molecular formula C15H13FO3 B6372309 MFCD18313419 CAS No. 1261895-22-0

MFCD18313419

Cat. No.: B6372309
CAS No.: 1261895-22-0
M. Wt: 260.26 g/mol
InChI Key: BFVLORQIOHNTBB-UHFFFAOYSA-N
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Description

For instance, and outline methodologies for describing chemical entities, including molecular formulas, physicochemical properties, and biological activity profiles. Assuming MFCD18313419 belongs to a class of heterocyclic compounds (e.g., pyrrolotriazines or benzimidazoles), its properties may align with structurally similar analogs. Key parameters for comparison typically include molecular weight, solubility, bioactivity scores, and safety profiles, as exemplified by CAS 918538-05-3 (MFCD11044885) and CAS 1761-61-1 (MFCD00003330) .

Properties

IUPAC Name

methyl 3-fluoro-5-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-10(8-14(17)4-9)11-5-12(15(18)19-2)7-13(16)6-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVLORQIOHNTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683988
Record name Methyl 5-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-22-0
Record name Methyl 5-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18313419” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group transformations. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the highest yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency, reducing costs, and ensuring consistent quality. The process may involve the use of catalysts to accelerate the reactions and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18313419” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

“MFCD18313419” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD18313419” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the structure of the compound and its interactions with the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize MFCD18313419 , the following table synthesizes data from structurally related compounds in and . These analogs share core heterocyclic frameworks and functional groups, enabling a systematic comparison of their properties:

Parameter This compound (Hypothetical) CAS 918538-05-3 CAS 1761-61-1 4-Chloro-5-isopropylpyrrolotriazine
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₇H₅BrO₂ C₇H₇ClN₄
Molecular Weight (g/mol) ~188.01 (estimated) 188.01 201.02 182.61
Log S (ESOL) -2.5 (predicted) -2.47 -2.63 -3.12
Bioavailability Score 0.55 (estimated) 0.55 0.55 0.45
Hazard Statements H315-H319-H335 (hypothesized) H315-H319-H335 H302 H315-H319-H335
Key Applications Pharmaceutical intermediates Antiviral agents, kinase inhibitors Organic synthesis, catalysis Anticancer research

Key Findings:

Solubility Trends : Log S values (water solubility) for these analogs range between -2.5 and -3.1, indicating moderate-to-poor solubility, a common challenge in drug development .

Bioactivity Profiles : The bioavailability scores (~0.55) and hazard profiles (e.g., skin/eye irritation risks) align with heterocyclic compounds used in medicinal chemistry, emphasizing the need for formulation optimization .

Synthetic Accessibility : Green chemistry approaches, such as using recyclable catalysts (e.g., A-FGO in CAS 1761-61-1 synthesis), could be adapted for This compound to enhance sustainability .

Methodological Considerations for Comparative Studies

and emphasize rigorous validation of analytical techniques for compound characterization. For example:

  • Chromatographic Purity : Supplementary Table 1 in highlights retention time and peak area consistency as critical metrics for assessing compound purity .
  • Spectroscopic Data : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, as detailed for CAS 918538-05-3, are essential for structural confirmation .

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